molecular formula C8H20N2O B135502 Bis(2-dimethylaminoethyl) ether CAS No. 3033-62-3

Bis(2-dimethylaminoethyl) ether

Cat. No. B135502
CAS RN: 3033-62-3
M. Wt: 160.26 g/mol
InChI Key: GTEXIOINCJRBIO-UHFFFAOYSA-N
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Patent
US04247482

Procedure details

subsequently, heating the resulting sodium dimethylaminoethylsulfate in the presence of sodium dimethylaminoethoxide to produce bis(N,N-dimethylaminoethyl)ether.
Name
sodium dimethylaminoethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium dimethylaminoethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][O:6]S([O-])(=O)=O)[CH3:3].[Na+].[CH3:12][N:13]([CH:15]([CH3:17])[O-])[CH3:14].[Na+]>>[CH3:1][N:2]([CH2:4][CH2:5][O:6][CH2:17][CH2:15][N:13]([CH3:14])[CH3:12])[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
sodium dimethylaminoethylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCOS(=O)(=O)[O-].[Na+]
Name
sodium dimethylaminoethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCOCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.